molecular formula C19H20FNO B5274024 1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE

1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE

Cat. No.: B5274024
M. Wt: 297.4 g/mol
InChI Key: LCAJUAGTEHFXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE is a synthetic organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a benzoyl group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE involves its interaction with specific molecular targets. The benzoyl group and the fluorine atom play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZOYL-2-FLUOROPHENYL)PIPERIDINE: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    1-(4-BENZOYL-5-METHYLPHENYL)PIPERIDINE: Lacks the fluorine atom, which may influence its binding affinity and specificity.

    1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PYRROLIDINE: Contains a pyrrolidine ring instead of a piperidine ring, which may alter its pharmacological properties.

Uniqueness

1-(4-BENZOYL-2-FLUORO-5-METHYLPHENYL)PIPERIDINE is unique due to the combination of the benzoyl group, fluorine atom, and methyl group on the phenyl ring, which collectively contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-fluoro-2-methyl-4-piperidin-1-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14-12-18(21-10-6-3-7-11-21)17(20)13-16(14)19(22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAJUAGTEHFXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.